1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group as substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Triazole compounds are known for their good therapeutic index and safety profile , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multicomponent reactions (MCRs). One common method is the condensation of 3-amino-1,2,4-triazole, acetone, and 3-methoxybenzaldehyde under acidic conditions. This reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the triazolopyrimidine core through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar in structure but with a hydroxyl group instead of a methoxy group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused triazole and pyrimidine ring, but with different substituents.
Uniqueness
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-5-4-6-12(7-11)21-3/h4-8,14H,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHYKSIZHPRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326088 | |
Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685135-60-8 | |
Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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